molecular formula C27H28Cl2P2Pd+2 B1278805 [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride CAS No. 59831-02-6

[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride

Cat. No.: B1278805
CAS No.: 59831-02-6
M. Wt: 591.8 g/mol
InChI Key: LDFBXJODFADZBN-UHFFFAOYSA-N
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Description

[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride: is a coordination complex with the chemical formula C27H26Cl2P2Pd . This compound is widely used in organic synthesis as a catalyst for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions . It is known for its ability to facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride typically involves the reaction of palladium(II) chloride with 1,3-bis(diphenylphosphino)propane in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product . The general reaction scheme is as follows:

PdCl2+C27H26P2C27H26P2PdCl2\text{PdCl}_2 + \text{C}_{27}\text{H}_{26}\text{P}_2 \rightarrow \text{C}_{27}\text{H}_{26}\text{P}_2\text{PdCl}_2 PdCl2​+C27​H26​P2​→C27​H26​P2​PdCl2​

Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are common to maintain consistency and efficiency in production .

Comparison with Similar Compounds

Uniqueness: [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride is unique due to its specific ligand structure, which provides a suitable bite angle and electronic environment for efficient catalysis. This makes it particularly effective in certain cross-coupling reactions compared to other palladium complexes .

Properties

CAS No.

59831-02-6

Molecular Formula

C27H28Cl2P2Pd+2

Molecular Weight

591.8 g/mol

IUPAC Name

dichloropalladium;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium

InChI

InChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2

InChI Key

LDFBXJODFADZBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl

Canonical SMILES

C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) in understanding its potential applications?

A1: The research paper by Steffen et al. provides a detailed analysis of the crystal structure of Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II). They found that the palladium atom adopts a distorted square-planar coordination geometry, which is typical for complexes of this type. Understanding the spatial arrangement of the ligands around the palladium center is crucial for predicting its reactivity and potential catalytic activity. For example, the bite angle of the 1,3-bis(diphenylphosphino)propane ligand can influence the accessibility of the palladium center to reactants, thereby impacting its catalytic efficiency and selectivity.

Q2: How do the structural differences between Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II) and its analogues, Dichloro[bis(diphenylphosphino)methane]palladium(II) and Dichloro[bis(diphenylphosphino)ethane]palladium(II), potentially affect their catalytic behavior?

A2: Steffen et al. investigated a series of palladium(II) complexes, including Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II), Dichloro[bis(diphenylphosphino)methane]palladium(II), and Dichloro[bis(diphenylphosphino)ethane]palladium(II), each featuring different diphosphine ligands. The varying carbon chain lengths between the phosphorus atoms in these ligands directly impact the bite angle and flexibility of the coordination sphere around the palladium center. These structural differences can significantly influence the catalytic activity and selectivity of these complexes in various reactions, such as cross-coupling reactions, by affecting substrate binding and the ease of intermediate formation.

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